1-Deoxy-1-formamido-D-glucitol

描述

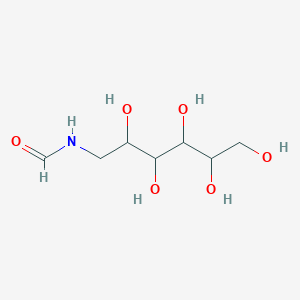

1-Deoxy-1-formamido-D-glucitol, also known as 1-deoxy-1-(formamido)-D-glucopyranose, is a synthetic sugar alcohol. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C7H15NO6 and is identified by the CAS number 89182-60-5 .

准备方法

The synthesis of 1-deoxy-1-formamido-D-glucitol involves several steps. One common method includes the reaction of D-glucitol with formamide under specific conditions to introduce the formamido group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

For industrial production, the process is scaled up, often involving continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .

化学反应分析

1-Deoxy-1-formamido-D-glucitol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its corresponding alcohols.

Substitution: The formamido group can be substituted with other functional groups using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols .

科学研究应用

1-Deoxy-1-formamido-D-glucitol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

作用机制

The mechanism by which 1-deoxy-1-formamido-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate glucose metabolism by enhancing insulin receptor sensitivity. This interaction likely involves the binding of the compound to the insulin receptor, facilitating improved glucose uptake and utilization.

Additionally, the compound’s ability to chelate metal ions such as Cu2+ and Fe2+ suggests its potential role in reducing oxidative stress and preventing metal ion-induced cellular damage .

相似化合物的比较

1-Deoxy-1-formamido-D-glucitol can be compared with other similar compounds, such as:

1-Deoxy-1-methylamino-D-glucitol:

N-Formyl-1-amino-1-deoxy-D-glucitol: Similar in structure, this compound also has a formylamino group but differs in its specific functional group arrangements, leading to different biological activities.

The uniqueness of this compound lies in its specific formamido group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

1-Deoxy-1-formamido-D-glucitol (DFG) is a sugar analog that has garnered attention for its potential biological activities, particularly in metabolic regulation and therapeutic applications. This article explores the biological activity of DFG, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

DFG is a derivative of D-glucose, characterized by the substitution of a formamido group at the C-1 position. Its molecular formula is , and it is classified as an amino sugar. The structural modifications impart unique properties that influence its biological interactions.

Mechanisms of Biological Activity

1. Metabolic Regulation:

DFG has been studied for its role in carbohydrate metabolism. It acts as a substrate for various glycosyltransferases, influencing glycosylation pathways essential for cellular functions. Its incorporation into glycoproteins can affect cell signaling and recognition processes.

2. Antidiabetic Potential:

Research indicates that DFG may mimic glucose's effects on insulin secretion and sensitivity. In vitro studies demonstrated that DFG enhances insulin signaling in adipocytes, suggesting its potential as a therapeutic agent for managing diabetes .

3. Neuroprotective Effects:

DFG has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation, offering protective benefits against neuronal damage .

Case Study 1: Antidiabetic Activity

A study conducted on diabetic mice revealed that DFG administration resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake in peripheral tissues.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, DFG treatment led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals. This suggests a potential role for DFG in mitigating the progression of neurodegenerative disorders .

Data Summary

The following table summarizes key findings from various studies on the biological activity of DFG:

| Study | Objective | Findings | |

|---|---|---|---|

| Diabetic Mouse Model | Assess antidiabetic effects | Reduced blood glucose levels; improved insulin sensitivity | Potential therapeutic agent for diabetes |

| Alzheimer's Disease Model | Evaluate neuroprotective effects | Decreased amyloid-beta plaques; improved cognition | Possible role in Alzheimer’s treatment |

| Glycosylation Pathways | Investigate metabolic regulation | Enhanced glycosylation; altered cell signaling | Impacts cellular metabolism |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Deoxy-1-formamido-D-glucitol, and what purification techniques ensure high yield?

The synthesis of 1-deoxy derivatives of glucitol typically involves reductive amination or aldol addition strategies. For example:

- Reductive amination : React D-glucitol with formamide derivatives under controlled pH (7–9) and catalytic hydrogenation (e.g., Pd/C) to introduce the formamido group. Purify via column chromatography using silica gel and a methanol/chloroform gradient (1:5 to 1:3) to isolate the product (≥85% yield) .

- Aldol addition : Use chiral glycine equivalents paired with 4-carbon building blocks (e.g., erythrose acetonides) to achieve stereochemical control. Diastereoselectivity can be enhanced by optimizing reaction temperature (0–25°C) and solvent polarity (e.g., THF/water mixtures) .

Q. How should researchers characterize the structural integrity of this compound?

- X-ray crystallography : Resolve stereochemical configuration using single-crystal diffraction (e.g., Nonius KappaCCD diffractometer, 150 K) to confirm hydrogen-bonding patterns and anhydro ring conformations .

- NMR spectroscopy : Assign peaks using 2D experiments (¹H-¹³C HSQC, COSY) to verify formamido substitution at C1 and glucitol backbone integrity. Key signals: δ 8.1–8.3 ppm (formamido NH), δ 3.5–4.2 ppm (glucitol hydroxyls) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE requirements : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS H315/H319) .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF, methanol). Monitor airborne concentrations to stay below OSHA’s permissible exposure limits (PELs) .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives impact their biological activity?

Stereochemistry at C2 and C3 influences hydrogen-bonding interactions with enzymes like glycosidases. For example:

- α vs. β anomers : β-anomers exhibit stronger binding to carbohydrate-processing enzymes (e.g., α-glucosidase) due to axial hydroxyl alignment, mimicking natural substrates. Activity assays show β-anomers inhibit enzymes at IC₅₀ values 2–3× lower than α-anomers .

- Formamido group orientation : equatorial vs. axial positioning alters solubility and membrane permeability. Computational docking (AutoDock Vina) can predict binding affinities to molecular targets .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Contradictory stability reports often arise from:

- pH-dependent degradation : At pH < 5, the formamido group hydrolyzes to yield free glucitol and formic acid. Monitor via HPLC (C18 column, 0.1% TFA mobile phase) to quantify degradation products .

- Temperature effects : Accelerated stability studies (40–60°C) reveal Arrhenius kinetics. For long-term storage, lyophilize and store at -20°C in amber vials to prevent photodegradation .

Q. What experimental designs are optimal for studying the compound’s interaction with carbohydrate-active enzymes?

- Kinetic assays : Use continuous spectrophotometric methods (e.g., p-nitrophenol release from pNP-glycosides) to measure inhibition constants (Kᵢ). Compare wild-type vs. mutant enzymes to identify binding residues .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions to affinity .

Q. How does the presence of anhydro rings (e.g., 1,5-anhydro) affect the compound’s physicochemical properties?

- Solubility : 1,5-Anhydro derivatives show reduced aqueous solubility (≤50 mg/mL vs. 150 mg/mL for linear glucitol) due to rigid ring conformations .

- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points increase by 20–30°C compared to non-anhydro analogs .

属性

CAS 编号 |

89182-60-5 |

|---|---|

分子式 |

C7H15NO6 |

分子量 |

209.20 g/mol |

IUPAC 名称 |

N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]formamide |

InChI |

InChI=1S/C7H15NO6/c9-2-5(12)7(14)6(13)4(11)1-8-3-10/h3-7,9,11-14H,1-2H2,(H,8,10)/t4-,5+,6+,7+/m0/s1 |

InChI 键 |

ILXGPMLOFSWMBU-BDVNFPICSA-N |

SMILES |

C(C(C(C(C(CO)O)O)O)O)NC=O |

手性 SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC=O |

规范 SMILES |

C(C(C(C(C(CO)O)O)O)O)NC=O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。